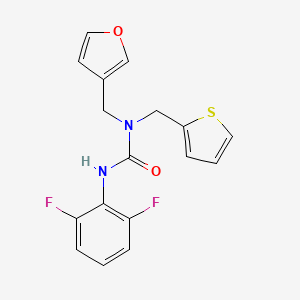
tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate
描述
tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a pyridin-2-yl ethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of bases like potassium carbonate and solvents such as ethyl acetate and water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反应分析
Types of Reactions
tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.
科学研究应用
Chemistry
In chemistry, tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the creation of specialized compounds with specific functions .
作用机制
The mechanism of action of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Similar compounds include tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate and tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate .
Uniqueness
What sets tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate apart is its unique combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the tert-butyl and pyridin-2-yl ethylamino groups allows for versatile chemical modifications and interactions with biological targets.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis, a potential therapeutic agent in medicine, and a useful compound in industrial applications. Further research into its properties and applications will likely uncover even more uses for this versatile compound.
属性
IUPAC Name |
tert-butyl 4-(1-pyridin-2-ylethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(15-7-5-6-10-18-15)19-14-8-11-20(12-9-14)16(21)22-17(2,3)4/h5-7,10,13-14,19H,8-9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBKQIPWYLIFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)
![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)
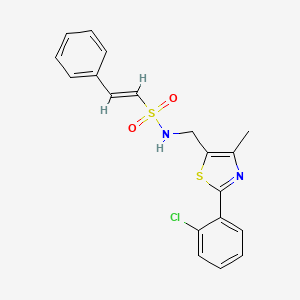
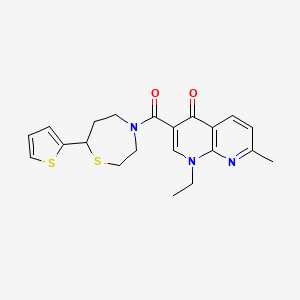
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)

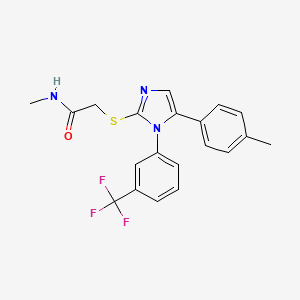
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2868850.png)
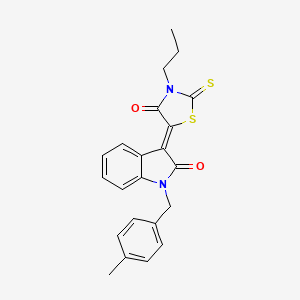

![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2868855.png)
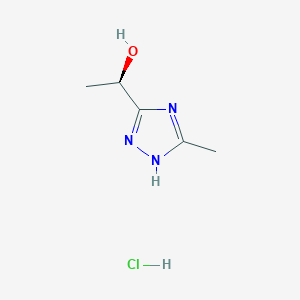
![2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate](/img/structure/B2868859.png)
